Lasiodonin

Vue d'ensemble

Description

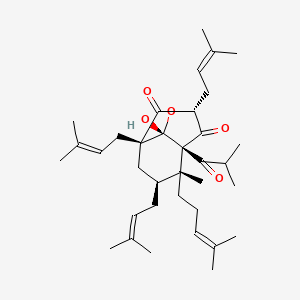

Lasiodonin is a diterpenoid compound identified from the plant Isodon lasiocarpus (HAYATA) KUDO. Research has focused on its chemical structure, synthesis, and properties, revealing its significance in the field of natural products chemistry.

Synthesis Analysis

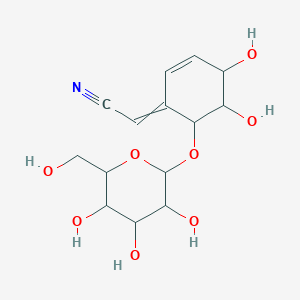

This compound and its derivatives have been synthesized and studied for their chemical structure and properties. The synthesis involves complex reactions highlighting the molecule's intricate nature. For instance, an NMR study provided insights into this compound acetonide's structure, derived from Chinese medicinal herb Rabdosia rubescens, showcasing the synthetic approaches to understanding its structure and properties (Haiyan, 2005).

Molecular Structure Analysis

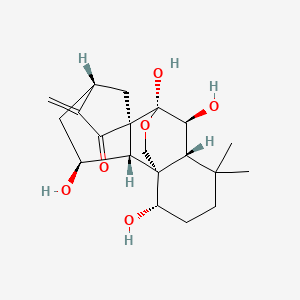

The molecular structure of this compound was established through chemical and spectroscopic evidence, identifying it as ent-7β, 20-epoxy-15-oxo-16-kaurene-1β, 6α, 7α, 11α-tetraol. This work laid the foundation for understanding the molecular framework of this compound and its analogs (Fujita & Taoka, 1972).

Applications De Recherche Scientifique

Médecine traditionnelle chinoise

La lasiodonine est un composant de l'Isodon serra, une célèbre médecine traditionnelle chinoise {svg_1}. La plante entière séchée d'I. serra H. Hara, connue sous le nom de « Xi Huang Cao » en chinois, a été utilisée comme médecine populaire locale en Chine pour traiter diverses affections {svg_2}.

Activité antitumorale

Des études pharmacologiques et cliniques modernes ont indiqué que certains composants chimiques de l'Isodon serra, qui comprend la lasiodonine, ont des effets antitumoraux {svg_3}.

Propriétés anti-inflammatoires

Les composants de l'Isodon serra, y compris la lasiodonine, ont démontré des propriétés anti-inflammatoires {svg_4}.

Activité antimicrobienne

La lasiodonine, en tant que partie de l'Isodon serra, a montré des effets antimicrobiens {svg_5}.

Effets anti-catastrophe

La lasiodonine est également connue pour ses effets anti-catastrophe {svg_6}.

Propriétés antioxydantes

Il a été constaté que la lasiodonine présente des propriétés antioxydantes {svg_7}.

Activité cytotoxique

Un nouveau dérivé acétonide de la lasiodonine a été isolé de l'Isodon rubescens var. taihangensis. Ce composé a présenté une cytotoxicité contre plusieurs lignées cellulaires {svg_8}.

Applications thérapeutiques potentielles

L'acétonide de lasiodonine, un nouveau diterpène isolé de l'herbe médicinale chinoise Rabdosia rubescens, possède une structure unique et des applications thérapeutiques potentielles {svg_9}.

Safety and Hazards

Mécanisme D'action

- Antagonism of serotonin receptors may enhance negative symptoms of psychoses while reducing extrapyramidal side effects associated with typical antipsychotics .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVWYILWVYNUAJ-AGVOTIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Lasiodonin and where is it found?

A1: this compound is an ent-kaurane diterpenoid, a class of naturally occurring compounds with potential biological activity. It is primarily isolated from the leaves of plants within the Isodon genus, including Isodon rubescens (also known as Dong Ling Cao), Isodon japonica, Isodon parvifolius, and Isodon macrophylla [, , , , ]. These plants have a history of use in traditional medicine.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C20H28O6 and a molecular weight of 364.43 g/mol [].

Q3: Has the structure of this compound been confirmed using spectroscopic techniques?

A3: Yes, the structure of this compound has been extensively studied and confirmed using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, as well as mass spectrometry [, , , , ]. These techniques help in determining the connectivity and spatial arrangement of atoms within the molecule.

Q4: What are the primary biological activities reported for this compound?

A4: Research suggests that this compound, along with other diterpenoids from Isodon species, exhibits cytotoxic activity against several cancer cell lines [, , , ]. This activity has been observed in vitro against human tumor cell lines such as HL-60 (leukemia), K562 (leukemia), A549 (lung cancer), HT-29 (colon cancer), Bcap37 (breast cancer), CA (cervical cancer), CNE (nasopharyngeal carcinoma), BIU87 (bladder cancer), BGC823 (gastric cancer), and HeLa (cervical cancer) [, , , ].

Q5: What is the mechanism of action of this compound's cytotoxic activity?

A5: While this compound has shown promising in vitro cytotoxicity, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand how it interacts with cellular targets and triggers cell death in cancer cells.

Q6: Are there any analytical methods to quantify this compound?

A7: Yes, researchers have developed analytical methods for quantifying this compound and other diterpenoids in various matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for this purpose []. This method allows for sensitive and specific detection and quantification of this compound in complex mixtures like plant extracts and biological samples.

Q7: Have there been any studies on the pharmacokinetics of this compound?

A8: A study utilizing HPLC-ESI-MS/MS analyzed the excretion of this compound and nine other diterpenoids in rat bile after oral administration of Isodon rubescens extract []. This research provides insights into the in vivo behavior of this compound, a crucial aspect for understanding its potential therapeutic application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.